Bisphenol A, phosgene, tetrabromobisphenol A polymer
Overview
Description
Bisphenol A, phosgene, and tetrabromobisphenol A polymer are chemical compounds that have been widely used in various industries, including the production of plastics, resins, and coatings. However, these compounds have also been linked to several health concerns, including endocrine disruption, cancer, and reproductive problems.
Mechanism Of Action
Bisphenol A acts as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors. Phosgene is a highly reactive gas that can cause severe damage to the respiratory system by reacting with water in the lungs to form hydrochloric acid. Tetrabromobisphenol A polymer acts as an endocrine disruptor by interfering with the thyroid hormone system.
Biochemical And Physiological Effects
Bisphenol A has been found to have a wide range of biochemical and physiological effects, including disrupting the endocrine system, altering gene expression, and affecting fetal development. Phosgene can cause severe damage to the respiratory system, including pulmonary edema and bronchial irritation. Tetrabromobisphenol A polymer has been linked to developmental and reproductive problems, as well as thyroid hormone disruption.
Advantages And Limitations For Lab Experiments
The advantages of studying these compounds in a laboratory setting include the ability to control the experimental conditions and isolate specific variables. However, there are also limitations to lab experiments, including the inability to fully replicate real-world conditions and the potential for experimental bias.
Future Directions
Future research on these compounds should focus on developing safer alternatives to replace them in industrial applications. Additionally, more research is needed to fully understand the long-term health effects of exposure to these compounds and to develop effective strategies for reducing exposure. Finally, there is a need for more research on the mechanisms of action of these compounds and their interactions with other chemicals in the environment.
Conclusion:
Bisphenol A, phosgene, and tetrabromobisphenol A polymer are chemical compounds that have been widely used in various industries but have also been linked to several health concerns. Scientific research has provided valuable insights into the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these compounds. Further research is needed to develop safer alternatives and to fully understand the long-term health effects of exposure to these compounds.
Scientific Research Applications
Bisphenol A, phosgene, and tetrabromobisphenol A polymer have been extensively studied in scientific research. Bisphenol A has been linked to endocrine disruption, cancer, and reproductive problems. Phosgene is a highly toxic gas that has been used as a chemical weapon in the past. Tetrabromobisphenol A polymer has been found to be an endocrine disruptor and has been linked to developmental and reproductive problems.
properties
IUPAC Name |
carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br4O2.C15H16O2.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-6,20-21H,1-2H3;3-10,16-17H,1-2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIONBBGQQYEZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Br4Cl2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32844-27-2 | |
Record name | Carbonic dichloride, polymer with 4,4′-(1-methylethylidene)bis[2,6-dibromophenol] and 4,4′-(1-methylethylidene)bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32844-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
871.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
CAS RN |
32844-27-2 | |
Record name | Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[2,6-dibromophenol] and 4,4'-(1-methylethylidene)bis[phenol] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.